N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide is a structurally complex molecule featuring a 3,3'-bithiophene core linked to a furan-2-ylmethyl group via an ethanediamide bridge. The ethanediamide linker provides hydrogen-bonding capabilities and molecular flexibility, which may influence both physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-15(17-7-13-2-1-4-21-13)16(20)18-8-14-6-12(10-23-14)11-3-5-22-9-11/h1-6,9-10H,7-8H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORMWMTAGPLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure incorporating bithiophene and furan moieties, may exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.47 g/mol. The structure features a bithiophene backbone linked to a furan group via an ethylene diamine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.47 g/mol |
| CAS Number | 2415602-31-0 |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring bithiophene structures have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- It has been suggested that the electron-rich bithiophene unit can interact with cellular targets, leading to disruption of cellular signaling pathways involved in proliferation and survival.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens. The bithiophene and furan components may enhance membrane permeability or disrupt metabolic pathways in bacteria.
- Case Studies :
- A study on related thiophene derivatives indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The furan moiety's role in enhancing bioactivity through increased lipophilicity has been noted.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing furan rings are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Research Findings :
- Experimental models have shown that such compounds can reduce levels of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory conditions.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 12.0 |
| A549 (Lung Cancer) | 8.7 |
In Vivo Studies
Preliminary in vivo studies have demonstrated the compound's potential efficacy in tumor reduction in animal models, suggesting its viability as a lead compound for further development.
Comparison with Similar Compounds
Structural Features
Core Structure and Substituents
Target Compound :
Compounds 5a-5d (Sulfamoyl Phenyl Derivatives) :
- Ranitidine-Related Compounds: Core: Furan-sulfide-nitro scaffold. Substituents: Dimethylaminomethylfuran and nitroacetamide groups. Key Structural Traits: Polar functional groups (nitro, sulfide) enhance stability under acidic conditions, critical for gastrointestinal drug applications .
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide :
Table 1: Structural Comparison
Electronic and Physicochemical Properties
Electronic Effects
- The target compound’s bithiophene core facilitates electron delocalization, which is critical for charge transport in electronic devices. In contrast, the ranitidine-related compounds rely on the electron-donating dimethylamino group to modulate furan reactivity, as seen in their selective formylation behavior .
- Compounds 5a-5d exhibit minimal electronic conjugation due to their aliphatic acyl chains, resulting in lower thermal stability compared to aromatic systems .
Solubility and Stability
- The target compound’s furan and ethanediamide groups may improve solubility in polar aprotic solvents (e.g., DMF, THF), whereas the ranitidine-related compounds demonstrate enhanced aqueous solubility due to ionic interactions (e.g., hemifumarate salts) .
- N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide () leverages pyridine’s basicity for improved solubility in acidic media, a trait absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
